molecular formula C7H6N2S B1265675 Thiocyanic acid, p-aminophenyl ester CAS No. 2987-46-4

Thiocyanic acid, p-aminophenyl ester

Cat. No. B1265675
CAS RN: 2987-46-4
M. Wt: 150.2 g/mol
InChI Key: NJYFRQQXXXRJHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to thiocyanic acid, p-aminophenyl ester involves complex reactions, including Pd-catalyzed cross-coupling and asymmetric synthesis techniques. For instance, Yang and Coward (2007) detailed the synthesis of p-aminophenyl H-phosphinic acids and esters via Pd-catalyzed cross-coupling reactions, offering a foundational approach potentially applicable to thiocyanic acid, p-aminophenyl ester synthesis (Yang & Coward, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to thiocyanic acid, p-aminophenyl ester can be elucidated through X-ray crystallography and NMR spectroscopy, as demonstrated by Savage et al. (2005), who conducted structural characterizations of N-para-ferrocenyl benzoyl amino acid ethyl esters, providing insights into the molecular geometry that could be relevant for thiocyanic acid, p-aminophenyl ester (Savage et al., 2005).

Chemical Reactions and Properties

The reactivity of thiocyanic acid, p-aminophenyl ester analogs with various reagents highlights their potential in synthetic chemistry. For example, reactions involving diethyl phosphorocyanidate (DEPC) with carboxylic acids showcase the formation of carboxylic esters and amides, as outlined by Shioiri et al. (1976), indicating similar reactivity patterns might be expected for thiocyanic acid, p-aminophenyl ester (Shioiri et al., 1976).

Physical Properties Analysis

The physical properties of compounds structurally related to thiocyanic acid, p-aminophenyl ester, such as solubility, melting point, and crystallinity, can be inferred from studies like those conducted by Bingöl et al. (2005), who examined the synthesis and characterization of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, providing valuable data on physical characteristics (Bingöl et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for undergoing various chemical transformations, can be derived from research on similar compounds. Studies like those by Lloyd and Young (1971), focusing on anchimerically assisted coupling reactions using 2-pyridyl thiolesters, offer insights into the chemical behavior that could be applicable to thiocyanic acid, p-aminophenyl ester (Lloyd & Young, 1971).

Scientific Research Applications

1. Organic Chemistry Thiocyanic acid and its derivatives play a significant role in organic chemistry . They are used in the formation of carbon-sulfur bonds and synthesis of pharmaceutically important molecules . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate these processes . These techniques use light or electrical energy as a direct energy source without using an initiator or reagent .

2. Photochemistry and Electrochemistry Thiocyanates have been used in photochemical and electrochemical reactions . Photocatalytic approaches using air as a “green oxidant” and visible-light photocatalysts to perform thiocyanation reactions have been developed in recent years . The low cost of electricity in combination with the diversity of mechanisms of electrochemical reactions make organic electrosynthesis a potent and environmentally friendly method for carrying out redox reactions .

3. Agrochemistry Organic thiocyanates are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . Their bactericidal , fungicidal , and insecticidal properties make them useful in this field.

Safety And Hazards

Thiocyanic acid is classified as having acute toxicity, both orally and dermally . It should be handled with care due to its potential hazards .

Future Directions

There is a growing interest in the chemistry of organic thiocyanates since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . The vigorous development of photo- and electrochemical thiocyanation methods since 2010 presents potential future directions .

properties

IUPAC Name

(4-aminophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFRQQXXXRJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183985
Record name Thiocyanic acid, p-aminophenyl ester
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thiocyanic acid, p-aminophenyl ester

CAS RN

2987-46-4
Record name Rhodan
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Record name p-Thiocyanatoaniline
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Record name Thiocyanic acid, p-aminophenyl ester
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Record name [(4-aminophenyl)sulfanyl]formonitrile
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Record name p-Thiocyanatoaniline
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Synthesis routes and methods

Procedure details

To a -10° C., mechanically-stirred solution of aniline (21 g) and ammonium thiocyanate (52.1 g) in methanol (230 mL) was added a solution of bromine (38.7 g) in sodium bromide-saturated methanol. The rate of addition was adjusted such that the temperature of the reaction mixture did not rise above 0° C. After the addition was complete, the reaction mixture was stirred for one hour. The reaction mixture was then poured into a mixture of water (one liter), saturated aqueous sodium bicarbonate (500 mL) and ether (500 mL). The reaction mixture was then stirred for one hour and the phases separated. The organic phase was washed with brine, dried over magnesium sulfate and concentrated to yield an oil, which solidified upon trituration with hexane. The resulting solid was filtered and washed with hexane to afford 30.5 g of 4-thiocyanoaniline. Condensation of 4-thiocyanoaniline (5.7 g) with cyanoacetic acid, as described in Preparation 1, afforded 5.1 g of the title compound, α-cyano-4-thiocyanoacetanilide; m.p. 165°-166° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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